molecular formula C23H17F2NO4 B14907998 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid

Cat. No.: B14907998
M. Wt: 409.4 g/mol
InChI Key: DBMFFZYWHYFRLO-OAQYLSRUSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using Fmoc chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 2,6-difluorophenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can handle the protection and coupling reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions may target the difluorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis due to its Fmoc protecting group.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

Medicine

    Drug Development:

Industry

    Biotechnology: Utilized in the production of synthetic peptides for industrial applications.

Mechanism of Action

The mechanism of action for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: Similar structure but without the difluoro substitution.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid: Contains a single fluorine atom on the phenyl ring.

Uniqueness

The presence of two fluorine atoms on the phenyl ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,6-difluorophenyl)acetic acid can influence its reactivity and interactions, making it unique compared to other similar compounds.

Properties

Molecular Formula

C23H17F2NO4

Molecular Weight

409.4 g/mol

IUPAC Name

(2R)-2-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C23H17F2NO4/c24-18-10-5-11-19(25)20(18)21(22(27)28)26-23(29)30-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,21H,12H2,(H,26,29)(H,27,28)/t21-/m1/s1

InChI Key

DBMFFZYWHYFRLO-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=C(C=CC=C4F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=CC=C4F)F)C(=O)O

Origin of Product

United States

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